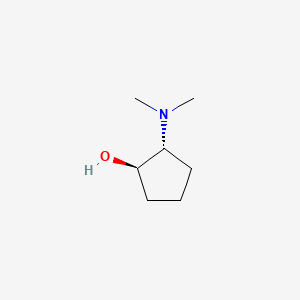

(1R,2R)-2-(Dimethylamino)cyclopentanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMKVUFGNZHQEE-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511773 | |

| Record name | (1R,2R)-2-(Dimethylamino)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68327-05-9 | |

| Record name | Cyclopentanol, 2-(dimethylamino)-, trans-(-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68327-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(Dimethylamino)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (1R,2R)-2-(Dimethylamino)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Physicochemical Properties

(1R,2R)-2-(Dimethylamino)cyclopentanol, with the chemical formula C7H15NO, is a colorless, flammable liquid with a characteristic amine odor.[1] It is soluble in water and organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C7H15NO | [1] |

| Molecular Weight | 129.20 g/mol | [2] |

| Melting Point | -2°C to -1°C | [1] |

| Boiling Point | 144°C to 147°C | [1] |

| Computed XLogP3 | 0.6 | [3] |

| Topological Polar Surface Area | 23.5 Ų | [3] |

Synthesis and Stereochemistry

The synthesis of this compound is typically achieved through the reaction of a suitable cyclopentanol precursor with dimethylamine.[1] The stereochemistry is crucial and is often established from a chiral starting material or through chiral resolution.

Synthetic Workflow

The following diagram illustrates a general synthetic pathway for chiral amino alcohols.

Caption: General workflow for the synthesis of this compound.

Conformational Analysis

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the twist (or half-chair). The substituents on the ring will preferentially occupy pseudo-equatorial positions to minimize steric hindrance. For this compound, a trans-diaxial or trans-diequatorial arrangement of the hydroxyl and dimethylamino groups is possible, with the diequatorial conformer generally being more stable.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are summarized below.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| OH | 2.0 - 4.0 | broad singlet | Hydroxyl proton |

| CH-O | 3.5 - 4.0 | multiplet | Proton on carbon bearing OH |

| CH-N | 2.5 - 3.0 | multiplet | Proton on carbon bearing N(CH₃)₂ |

| N(CH₃)₂ | 2.2 - 2.5 | singlet | Dimethylamino protons |

| CH₂ | 1.2 - 2.0 | multiplets | Cyclopentane ring protons |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| C-O | 70 - 80 | Carbon bearing OH |

| C-N | 60 - 70 | Carbon bearing N(CH₃)₂ |

| N(CH₃)₂ | 40 - 50 | Dimethylamino carbons |

| CH₂ | 20 - 40 | Cyclopentane ring carbons |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch | 3200 - 3600 | Broad |

| C-H stretch (sp³) | 2850 - 3000 | Strong, sharp |

| C-N stretch | 1000 - 1250 | Medium |

| C-O stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | Expected m/z | Comment |

| [M]+ | 129 | Molecular Ion |

| [M-CH₃]+ | 114 | Loss of a methyl group |

| [M-OH]+ | 112 | Loss of the hydroxyl group |

| [M-N(CH₃)₂]+ | 85 | Loss of the dimethylamino group |

| [C₅H₈N(CH₃)₂]+ | 112 | Alpha-cleavage |

| [C₅H₉O]+ | 85 | Alpha-cleavage |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and structural characterization of this compound.

Synthesis Protocol

A representative synthetic procedure would involve the following steps:

-

Reaction Setup: A solution of (1R,2R)-cyclopentene oxide in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagent: An excess of dimethylamine (as a solution in a compatible solvent or as a gas) is slowly added to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period (e.g., 12-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., diethyl ether) and washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization Workflow

The following diagram outlines the workflow for the structural characterization of the synthesized compound.

Caption: Workflow for the comprehensive structural analysis of the target molecule.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) are acquired using standard pulse programs.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

-

Spectral Analysis: The chemical shifts, coupling constants, and integrations of the signals in the 1D spectra are analyzed. The 2D spectra are used to establish connectivity between protons and carbons to confirm the structure.

Mass Spectrometry Protocol

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion (for ESI-MS) or after separation by gas chromatography (for GC-MS with EI).

-

Ionization: The sample is ionized using either electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which helps to confirm the molecular weight and structural features.

Infrared Spectroscopy Protocol

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a small amount of the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹). A background spectrum is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands in the IR spectrum are correlated with the presence of specific functional groups in the molecule.

Conclusion

The structural analysis of this compound relies on a combination of synthetic chemistry and various spectroscopic techniques. While a dedicated, publicly available study with complete experimental data for this specific molecule is elusive, this guide provides a robust framework for its synthesis, characterization, and conformational analysis based on established chemical principles and data from analogous structures. For researchers in drug development and organic synthesis, this guide offers the necessary foundational knowledge and detailed protocols to confidently work with and characterize this important chiral building block.

References

Synthesis of (1R,2R)-2-(Dimethylamino)cyclopentanol from Cyclopentene Oxide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of the chiral amino alcohol (1R,2R)-2-(Dimethylamino)cyclopentanol, a valuable building block in asymmetric synthesis and pharmaceutical drug development. The synthesis is achieved through the nucleophilic ring-opening of cyclopentene oxide with dimethylamine. This document details the underlying mechanistic principles, provides a robust experimental protocol, and presents key analytical data for the characterization of the target compound. The content is tailored for researchers, scientists, and professionals in the field of organic chemistry and drug development, offering both theoretical insights and practical guidance for the successful execution of this stereoselective transformation.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of organic compounds that find extensive applications as chiral auxiliaries, ligands for asymmetric catalysis, and key intermediates in the synthesis of pharmaceuticals. The defined spatial arrangement of the amino and hydroxyl functionalities allows for the effective transfer of chirality in a wide range of chemical transformations. This compound, with its trans-configuration on a cyclopentane scaffold, is a particularly sought-after chiral ligand and synthetic precursor. Its synthesis from readily available cyclopentene oxide presents an efficient and stereocontrolled route to this important molecule.

Mechanistic Insights: The Stereospecific Ring-Opening of Cyclopentene Oxide

The synthesis of this compound from cyclopentene oxide is a classic example of a nucleophilic epoxide ring-opening reaction. The reaction proceeds via an S(_N)2 mechanism, which dictates the stereochemical outcome of the product.

The S(_N)2 Pathway and Stereochemical Inversion

Under neutral or basic conditions, the amine nucleophile, dimethylamine, directly attacks one of the electrophilic carbon atoms of the epoxide ring. Due to the inherent ring strain of the three-membered epoxide, the C-O bonds are weakened, rendering the carbon atoms susceptible to nucleophilic attack. The reaction is stereospecific, with the nucleophile attacking the epoxide carbon from the side opposite to the C-O bond (backside attack). This results in an inversion of the stereochemical configuration at the center of attack.[1]

In the case of cyclopentene oxide, which is a meso compound, the attack of dimethylamine can occur at either of the two carbons of the epoxide. Attack at one carbon will lead to the (1R,2R) enantiomer, while attack at the other will produce the (1S,2S) enantiomer. To obtain specifically the (1R,2R) isomer, one would typically start with an enantiomerically pure cyclopentene oxide or employ a chiral catalyst to favor the formation of one enantiomer. However, the reaction of racemic or meso cyclopentene oxide with dimethylamine will produce a racemic mixture of the trans-diastereomer, which can then be resolved if a single enantiomer is required. For the purpose of this guide, we will focus on the synthesis of the racemic trans-2-(dimethylamino)cyclopentanol.

The diagram below illustrates the S(_N)2 mechanism for the ring-opening of cyclopentene oxide with dimethylamine.

References

The Architect of Asymmetry: A Technical Guide to the Catalytic Mechanism of (1R,2R)-2-(Dimethylamino)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-(Dimethylamino)cyclopentanol, a chiral β-amino alcohol, has emerged as a highly effective ligand in asymmetric catalysis, most notably in the enantioselective addition of organozinc reagents to prochiral aldehydes. This guide provides an in-depth exploration of the core mechanistic principles that govern its catalytic activity. We will dissect the formation of the active catalytic species, elucidate the catalytic cycle, and analyze the transition state model that dictates the stereochemical outcome of the reaction. Furthermore, this document will present a representative experimental protocol and relevant performance data to offer a comprehensive resource for researchers in the field of synthetic organic chemistry and drug development.

Introduction: The Significance of Chiral β-Amino Alcohols in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Chiral β-amino alcohols, readily accessible from the chiral pool or through asymmetric synthesis, have proven to be privileged ligands in a multitude of asymmetric transformations.[1] Their efficacy stems from the presence of two key functional groups—a hydroxyl and an amino group—in a defined stereochemical relationship. This arrangement allows for the formation of stable, chiral metal complexes that can effectively control the facial selectivity of reactions at a prochiral center.

Among this important class of ligands, this compound stands out for its ability to induce high levels of enantioselectivity in the addition of dialkylzinc reagents to a wide range of aldehydes.[2] Understanding the intricate details of its mechanism of action is paramount for optimizing reaction conditions, designing novel catalysts, and extending its application to new synthetic challenges.

The Active Catalyst: Formation of the Zinc-Amino Alkoxide Complex

The catalytic journey begins with the reaction between this compound and a dialkylzinc reagent, typically diethylzinc (Et₂Zn). This in situ reaction forms the active catalytic species, a zinc-amino alkoxide. The acidic proton of the hydroxyl group reacts with one of the ethyl groups of diethylzinc to liberate ethane and form a zinc-oxygen bond. The nitrogen atom of the dimethylamino group then coordinates to the zinc center, creating a stable five-membered chelate ring.

This initial step is crucial for several reasons:

-

Activation of the Zinc Reagent: The formation of the zinc-amino alkoxide modulates the reactivity of the remaining alkyl group on the zinc, priming it for nucleophilic attack.

-

Creation of a Chiral Pocket: The rigid cyclopentyl backbone and the defined stereochemistry of the amino and hydroxyl groups establish a well-defined chiral environment around the zinc center.

The monomeric zinc-amino alkoxide can exist in equilibrium with dimeric species. While both homochiral (formed from two molecules of the same enantiomer of the ligand) and heterochiral (formed from opposite enantiomers) dimers can exist, experimental and computational studies suggest that the monomeric species is the key player in the catalytic cycle.[3]

The Catalytic Cycle: A Step-by-Step Mechanistic Walkthrough

The enantioselective addition of diethylzinc to an aldehyde, catalyzed by the this compound-ZnEt complex, is proposed to proceed through a catalytic cycle first elucidated by Noyori and coworkers for similar β-amino alcohols.[3]

Caption: Figure 1. Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Step 1: Aldehyde Coordination: The aldehyde substrate coordinates to the zinc atom of the active catalyst monomer through its carbonyl oxygen. This coordination activates the aldehyde, making its carbonyl carbon more electrophilic.

Step 2: The Transition State and Enantioselection: This is the stereochemistry-determining step. The coordinated aldehyde and the ethyl group destined for transfer arrange themselves within the chiral environment of the catalyst. The bulky cyclopentyl backbone and the dimethylamino group of the ligand sterically hinder one of the two faces (Re or Si) of the prochiral aldehyde. This forces the ethyl group to attack from the less hindered face, leading to the preferential formation of one enantiomer of the product alcohol. The rigidity of the five-membered chelate ring is critical for maintaining a well-defined transition state geometry.

Step 3: Alkyl Transfer and Product Formation: The ethyl group is transferred from the zinc atom to the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a zinc alkoxide of the product.

Step 4: Catalyst Regeneration: The resulting zinc alkoxide of the product is then displaced by another molecule of diethylzinc. This regenerates the active catalyst and releases the product zinc alkoxide, which upon aqueous workup yields the chiral secondary alcohol.

The Transition State Model: Unveiling the Source of Asymmetry

The high degree of enantioselectivity observed with this compound is a direct consequence of the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. Computational studies on similar systems have provided valuable insights into the geometry of the favored transition state.[4]

Caption: Figure 2. Simplified energy diagram of the favored and disfavored transition states.

In the favored transition state, the larger substituent on the aldehyde points away from the bulky cyclopentyl ring of the ligand, minimizing steric repulsion. Conversely, in the disfavored transition state, the larger substituent experiences a significant steric clash with the ligand backbone, raising its energy and making this pathway less favorable. The (1R,2R) stereochemistry of the ligand dictates which face of the aldehyde is shielded, thus determining the absolute configuration of the major product enantiomer.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

The following is a representative, self-validating protocol for the enantioselective addition of diethylzinc to benzaldehyde using this compound as the chiral ligand.

References

The Architectural Blueprint of Life: A Technical Guide to the Discovery and Synthesis of Novel Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are fundamental structural motifs prominently featured in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral catalysts. Their inherent stereochemistry is often pivotal to their biological function, making the development of efficient and stereoselective synthetic methodologies a paramount objective in modern organic chemistry and drug discovery. This guide provides an in-depth exploration of contemporary strategies for the discovery and synthesis of novel chiral amino alcohols, offering detailed experimental protocols, quantitative data for comparative analysis, and a visual representation of their role in critical biological pathways.

Asymmetric Synthesis of Chiral Amino Alcohols: Key Methodologies

The enantioselective synthesis of chiral amino alcohols can be broadly categorized into three main approaches: catalytic asymmetric synthesis, biocatalysis, and organocatalysis. Each methodology offers distinct advantages concerning substrate scope, stereoselectivity, and scalability.

Catalytic Asymmetric Synthesis

Transition metal-catalyzed reactions provide powerful and versatile tools for the construction of chiral amino alcohols with high enantiopurity.

1.1.1. Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling

A recent advancement in the field is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[1] This method facilitates the modular synthesis of valuable chiral β-amino alcohols. A key feature of this protocol is the use of a radical-polar crossover strategy to control chemo- and stereoselectivity.[1][2]

Table 1: Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling of Aldehydes and Imines [1][3]

| Entry | Aldehyde | Imine | Ligand | Yield (%) | dr | ee (%) |

| 1 | Benzaldehyde | N-(p-Tolylsulfonyl)benzaldimine | Chiral Bisoxazoline | 95 | >20:1 | 98 |

| 2 | 4-Chlorobenzaldehyde | N-(p-Tolylsulfonyl)benzaldimine | Chiral Bisoxazoline | 92 | >20:1 | 97 |

| 3 | 2-Naphthaldehyde | N-(p-Tolylsulfonyl)benzaldimine | Chiral Bisoxazoline | 90 | >20:1 | 99 |

| 4 | Cyclohexanecarboxaldehyde | N-(p-Tolylsulfonyl)benzaldimine | Chiral Bisoxazoline | 85 | 15:1 | 95 |

1.1.2. Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a landmark method for the direct conversion of olefins into chiral 1,2-amino alcohols.[4] This osmium-catalyzed reaction utilizes chiral cinchona alkaloid-derived ligands to induce high enantioselectivity.[4] The regioselectivity of the addition can often be controlled by the choice of ligand and nitrogen source.

Table 2: Sharpless Asymmetric Aminohydroxylation of Olefins [5]

| Entry | Olefin | Nitrogen Source | Ligand | Yield (%) | ee (%) |

| 1 | Styrene | Chloramine-T | (DHQ)₂-PHAL | 94 | 99 |

| 2 | trans-Stilbene | Chloramine-T | (DHQD)₂-PHAL | 85 | 98 |

| 3 | 1-Hexene | N-Bromosuccinimide | (DHQ)₂-PHAL | 78 | 95 |

| 4 | Methyl cinnamate | Chloramine-M | (DHQD)₂-AQN | 92 | 99 |

Biocatalytic Synthesis

The use of enzymes offers a green and highly selective alternative for the synthesis of chiral amino alcohols, often proceeding with exceptional enantioselectivity under mild reaction conditions.[6]

1.2.1. Engineered Amine Dehydrogenases (AmDHs)

Engineered amine dehydrogenases have emerged as powerful biocatalysts for the asymmetric reductive amination of α-hydroxy ketones to produce chiral α-amino alcohols.[6] This approach utilizes ammonia as an inexpensive amino donor and typically displays excellent enantioselectivity (>99% ee).[6]

Table 3: Biocatalytic Reductive Amination of α-Hydroxy Ketones using Engineered AmDHs [6]

| Entry | α-Hydroxy Ketone | Engineered AmDH | Conversion (%) | ee (%) |

| 1 | 1-Hydroxy-2-butanone | SpAmDH variant | >99 | >99 |

| 2 | 1-Hydroxy-2-pentanone | LfAmDH variant | 98 | >99 |

| 3 | 3-Hydroxy-2-butanone | PfAmDH variant | 95 | >99 |

| 4 | 1-Hydroxy-3-phenyl-2-propanone | BmAmDH variant | 92 | >99 |

Organocatalysis

Metal-free, small organic molecules can also effectively catalyze the enantioselective synthesis of chiral amino alcohols. These methods avoid the use of potentially toxic and expensive heavy metals.

1.3.1. Primary β-Amino Alcohol-Catalyzed Asymmetric Michael Addition

Simple primary β-amino alcohols themselves can act as efficient organocatalysts in reactions such as the asymmetric Michael addition of β-keto esters to nitroalkenes, leading to the synthesis of highly functionalized chiral molecules that can be converted to amino alcohols.

Experimental Protocols

General Procedure for Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling[8]

In a nitrogen-filled glovebox, an oven-dried 4 mL vial is charged with CrCl₂ (3.7 mg, 0.03 mmol, 15 mol%), the chiral ligand (10.6 mg), and a magnetic stir bar. The vial is then cooled to -30 °C. To this is added a solution of the aldehyde (0.2 mmol) and the N-sulfonyl imine (0.3 mmol) in anhydrous, degassed THF (1.0 mL). The reaction mixture is stirred at -30 °C for 24-48 hours. Upon completion, 200 μL of water is added to quench the reaction. The mixture is stirred at room temperature for 10 minutes and then filtered through a pad of silica gel. The solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography on silica gel to afford the desired β-amino alcohol.[7]

General Procedure for Biocatalytic Synthesis using Engineered Amine Dehydrogenase[9][10]

The asymmetric reductive amination reactions are performed in a reaction mixture containing 1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5), 1 mM NAD⁺, 100 mM glucose, 2 mg/mL glucose dehydrogenase (GDH) for cofactor regeneration, the desired α-hydroxy ketone substrate (e.g., 40 mM), and the purified engineered amine dehydrogenase. The reaction is incubated at 30°C with shaking. The conversion is monitored by HPLC analysis of samples taken at various time points. Upon completion, the reaction is terminated by acidification (e.g., with 5% H₂SO₄ to pH < 2). The product can be purified by ion-exchange chromatography.[8]

Applications in Drug Development and Biological Signaling Pathways

Chiral amino alcohols are key components in a wide range of pharmaceuticals, including β-blockers, antiviral agents, and kinase inhibitors.[9][10][11]

β-Adrenergic Blockers (β-Blockers)

Many β-blockers, used in the treatment of cardiovascular diseases, contain a chiral amino alcohol moiety.[12] They function by competitively antagonizing the binding of catecholamines like norepinephrine and epinephrine to β-adrenergic receptors.[12] This blockade inhibits the downstream signaling cascade, which is primarily mediated by G-protein coupled receptors (GPCRs) and the subsequent production of cyclic AMP (cAMP).[1]

Caption: β-Blocker mechanism of action on the adrenergic signaling pathway.

Antiviral Agents

Chiral amino alcohols are integral to the structure of several antiviral drugs, including the HIV protease inhibitor saquinavir and the influenza neuraminidase inhibitor oseltamivir.

3.2.1. Saquinavir (HIV Protease Inhibitor)

Saquinavir is a peptidomimetic inhibitor that targets the HIV protease enzyme.[13][14] This enzyme is crucial for the post-translational processing of viral polyproteins into mature, functional proteins required for viral replication and assembly.[13][14] By binding to the active site of the protease, saquinavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[13][15]

Caption: Mechanism of action of the HIV protease inhibitor saquinavir.

3.2.2. Oseltamivir (Neuraminidase Inhibitor)

Oseltamivir (Tamiflu) is a prodrug that is metabolized in the body to its active form, oseltamivir carboxylate.[16][17] This active metabolite inhibits the neuraminidase enzyme on the surface of influenza viruses.[16][17] Neuraminidase is essential for the release of newly formed viral particles from infected host cells.[16] By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[17][18]

Caption: Mechanism of action of the neuraminidase inhibitor oseltamivir.

Conclusion

The synthesis of novel chiral amino alcohols remains a vibrant and highly relevant area of chemical research, driven by their significance as building blocks for pharmaceuticals and other high-value molecules. The continued development of catalytic, biocatalytic, and organocatalytic methods provides an expanding toolkit for accessing these structures with high efficiency and stereocontrol. A deep understanding of their synthesis and their mechanisms of action within biological systems is crucial for the design and development of the next generation of therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. youtube.com [youtube.com]

- 9. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 13. Saquinavir - Wikipedia [en.wikipedia.org]

- 14. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Saquinavir Mesylate? [synapse.patsnap.com]

- 16. nbinno.com [nbinno.com]

- 17. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 18. droracle.ai [droracle.ai]

An In-Depth Technical Guide to (1R,2R)-2-(Dimethylamino)cyclopentanol

CAS Number: 68327-05-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2R)-2-(Dimethylamino)cyclopentanol, a chiral amino alcohol with significant applications in asymmetric synthesis. The document details its chemical and physical properties, outlines a general synthetic protocol, and illustrates its primary role as a precursor to chiral ligands for catalytic processes.

Core Compound Properties

This compound is a colorless, flammable liquid that is soluble in water and various organic solvents.[1] Its bifunctional nature, possessing both a hydroxyl and a dimethylamino group in a fixed stereochemical arrangement on a cyclopentane scaffold, makes it a valuable building block in stereoselective chemistry.

Physicochemical and Computed Data

The following tables summarize the key physical, chemical, and computed properties of this compound. This data is essential for its application in synthesis and for the development of subsequent analytical methodologies.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -2°C to -1°C | [1] |

| Boiling Point | 144°C to 147°C | [1] |

| Density (Predicted) | 0.98 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 14.93 ± 0.40 | [3] |

| Solubility | Soluble in Chloroform, slightly soluble in Methanol | [3] |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3-AA | 0.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 129.115364102 Da | [2] |

| Monoisotopic Mass | 129.115364102 Da | [2] |

| Topological Polar Surface Area | 23.5 Ų | [2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the stereoselective ring-opening of cyclopentene oxide with dimethylamine. This reaction establishes the trans relationship between the hydroxyl and dimethylamino groups.

General Experimental Protocol: Synthesis of this compound

This protocol describes a generalized procedure for the aminolysis of cyclopentene oxide. Researchers should optimize reaction conditions, such as solvent, temperature, and reaction time, for their specific laboratory setup and scale.

Materials:

-

Cyclopentene oxide

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentene oxide in the chosen anhydrous solvent.

-

Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of dimethylamine to the stirred solution of cyclopentene oxide. The reaction is exothermic, and the temperature should be carefully monitored and maintained.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic extracts and wash with brine.

-

Purification: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Applications in Asymmetric Synthesis and Drug Development

This compound is primarily utilized as a chiral precursor for the synthesis of more complex chiral ligands. These ligands, in turn, are used to form metal complexes that catalyze a wide range of asymmetric reactions, such as reductions, alkylations, and carbon-carbon bond-forming reactions. The predictable stereochemistry and conformational rigidity of the cyclopentyl backbone are key to inducing high levels of enantioselectivity in these transformations.

While direct use as an intermediate for a specific marketed drug is not prominently documented in publicly available literature, its role as a building block for chiral ligands is crucial in the broader context of drug discovery and development, where enantiomerically pure compounds are often required. For instance, related chiral amino alcohols are integral to the synthesis of analgesics like Tapentadol, highlighting the importance of this class of compounds.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical workflow for the application of this compound in asymmetric catalysis and a generalized catalytic cycle.

Caption: Workflow for Chiral Catalyst Development and Application.

Caption: Generalized Catalytic Cycle for Asymmetric Reduction.

References

An In-depth Technical Guide to the Stereochemistry of Dimethylaminocyclopentanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2-(dimethylamino)cyclopentanol isomers. 2-(dimethylamino)cyclopentanol possesses two chiral centers, giving rise to four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These isomers can be grouped into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers), designated as trans and cis relative to the positions of the hydroxyl and dimethylamino groups on the cyclopentane ring. The precise stereochemical configuration of these molecules is of paramount importance in the fields of medicinal chemistry and drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Stereochemical Relationships and Nomenclature

The four stereoisomers of 2-(dimethylamino)cyclopentanol are depicted below, illustrating their cis and trans relationships.

Caption: Stereochemical relationships of 2-(dimethylamino)cyclopentanol isomers.

Synthesis and Resolution of Stereoisomers

The synthesis of 2-(dimethylamino)cyclopentanol isomers typically commences with the preparation of a racemic mixture of the cis and trans diastereomers, followed by their separation and subsequent resolution of the enantiomers.

General Synthesis Pathway

A common synthetic route involves the reaction of cyclopentene oxide with dimethylamine. This reaction proceeds via a nucleophilic ring-opening of the epoxide, yielding a mixture of the cis and trans isomers of 2-(dimethylamino)cyclopentanol.

Caption: General workflow for the synthesis and separation of isomers.

Experimental Protocol: Synthesis of Racemic 2-(Dimethylamino)cyclopentanol

Materials:

-

Cyclopentene oxide

-

Aqueous dimethylamine solution (e.g., 40%)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve cyclopentene oxide in ethanol.

-

Cool the solution in an ice bath and add the aqueous dimethylamine solution dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude mixture of cis- and trans-2-(dimethylamino)cyclopentanol.

Experimental Protocol: Chiral Resolution of Enantiomers using Tartaric Acid

The resolution of the enantiomeric pairs can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Materials:

-

Racemic mixture of a 2-(dimethylamino)cyclopentanol diastereomer (e.g., trans)

-

(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide solution (e.g., 1 M)

-

Diethyl ether

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Dissolve the racemic amino alcohol in methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol.

-

Combine the two solutions and heat gently to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold methanol.

-

The enantiomerically enriched amino alcohol can be recovered by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with diethyl ether.

-

The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to recover the other enantiomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 2-(dimethylamino)cyclopentanol. The relative stereochemistry influences the chemical shifts and coupling constants of the protons on the cyclopentane ring.

Based on studies of related aminocyclopentanol systems, the following trends in NMR data are expected.

| Isomer | Key Proton | Expected Chemical Shift (ppm) | Expected Coupling Constants (Hz) |

| trans | H-1 (proton on C-OH) | ~3.8 - 4.1 | J(H1-H2) ≈ 2-5 (small) |

| H-2 (proton on C-NMe₂) | ~2.5 - 2.8 | ||

| cis | H-1 (proton on C-OH) | ~4.0 - 4.3 | J(H1-H2) ≈ 6-9 (large) |

| H-2 (proton on C-NMe₂) | ~2.8 - 3.1 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions. The key diagnostic feature is the difference in the vicinal coupling constant (J) between the protons on the carbons bearing the hydroxyl and dimethylamino groups. In the trans isomer, the dihedral angle between these protons is close to 90°, resulting in a smaller coupling constant. In the cis isomer, this angle is closer to 0° or 180°, leading to a larger coupling constant.

Physical Properties of Stereoisomers

| Property | (1R,2R)-2-(Dimethylamino)cyclopentanol |

| Melting Point | -2 to -1 °C[1] |

| Boiling Point | 144 to 147 °C[1] |

| Appearance | Colorless liquid[1] |

Pharmacological Significance

While specific pharmacological data for the individual stereoisomers of 2-(dimethylamino)cyclopentanol are not extensively published, the stereochemistry of amino alcohol compounds is known to be a critical determinant of their biological activity. Different enantiomers can interact differently with chiral biological targets such as enzymes and receptors, leading to variations in efficacy, potency, and toxicity.[2] For instance, in related aminocyclopentanol derivatives, the specific stereochemical arrangement of the amino and hydroxyl groups has been shown to be crucial for their antiviral and anticancer activities.[2] Therefore, the separation and individual biological evaluation of each stereoisomer of 2-(dimethylamino)cyclopentanol are essential steps in any drug discovery and development program.

Conclusion

The stereochemistry of 2-(dimethylamino)cyclopentanol is a multifaceted topic with significant implications for synthetic chemistry and pharmacology. The four distinct stereoisomers can be synthesized and separated using established chemical principles, and their structures can be unambiguously assigned through spectroscopic techniques, primarily NMR. Given the profound impact of stereochemistry on biological activity, a thorough understanding and characterization of each isomer are indispensable for researchers in the pharmaceutical sciences.

References

Physical and chemical properties of (1R,2R)-2-(Dimethylamino)cyclopentanol

An In-depth Technical Guide to (1R,2R)-2-(Dimethylamino)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. This chiral amino alcohol is a valuable building block and ligand in asymmetric synthesis, a critical field for the development of enantiomerically pure pharmaceuticals.

Core Physical and Chemical Properties

This compound is a colorless, flammable liquid with a characteristic strong amine odor.[1] It is readily soluble in water and various organic solvents.[1] The key physical and chemical data are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Strong amine odor | [1] |

| Melting Point | -2°C to -1°C | [1] |

| Boiling Point | 144°C to 147°C | [1] |

| Exact Mass | 129.115364102 Da | [3] |

| Topological Polar Surface Area | 23.5 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| CAS Number | 68327-05-9 |

Spectroscopic Data Analysis

While specific spectra are dependent on instrumentation and conditions, the following provides an analysis of the expected signals for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the dimethylamino group (-N(CH₃)₂). The methine protons on the cyclopentane ring attached to the hydroxyl and dimethylamino groups will appear as multiplets. The remaining methylene protons of the cyclopentane ring will also present as complex multiplets. The hydroxyl proton (-OH) will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the dimethylamino group. The five carbons of the cyclopentane ring will also be distinguishable, with the two methine carbons (C-O and C-N) appearing at different chemical shifts from the three methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3300-3400 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aliphatic groups will be observed just below 3000 cm⁻¹.

Experimental Protocols

A general and reliable method for the synthesis of this compound involves the nucleophilic ring-opening of a suitable chiral cyclopentene oxide with dimethylamine.

Representative Synthesis Protocol:

-

Reaction Setup: To a solution of (1R,2R)-cyclopentene oxide in a suitable solvent such as ethanol or THF in a sealed pressure vessel, add a 2M solution of dimethylamine in THF (approximately 2-3 equivalents).

-

Reaction Conditions: Heat the mixture at 60-80°C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess dimethylamine. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Caption: General experimental workflow for the synthesis and purification.

Applications in Research and Drug Development

The primary application of this compound in drug development is its use as a chiral ligand in asymmetric catalysis. The precise stereochemistry of this molecule is crucial for creating effective pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.

Role as a Chiral Ligand:

Chiral amino alcohols like this compound are highly effective as ligands for metal-catalyzed asymmetric reactions.[4] The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a metal center (e.g., Ruthenium, Rhodium, Iridium). This coordination creates a rigid and well-defined chiral environment around the metal. When this chiral catalyst interacts with prochiral substrates, it preferentially directs the reaction to form one enantiomer of the product over the other, leading to a high enantiomeric excess.

This methodology is fundamental in synthesizing single-enantiomer active pharmaceutical ingredients (APIs), reducing the potential for side effects from inactive or harmful enantiomers and improving the overall efficacy of the drug.

Caption: Logical relationship of the compound as a chiral ligand.

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions.[2][3] It is known to cause skin irritation and serious eye damage.[3] It may also cause respiratory irritation.[3] Therefore, it is imperative to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[2] Keep away from open flames, sparks, and heat sources.[2]

References

The Pivotal Role of (1R,2R)-2-(Dimethylamino)cyclopentanol as a Chiral Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-2-(Dimethylamino)cyclopentanol is a crucial chiral building block in modern asymmetric synthesis. Its rigid cyclopentane backbone and the stereospecific arrangement of its hydroxyl and dimethylamino functionalities make it an effective chiral ligand and catalyst for a variety of enantioselective transformations. This technical guide provides an in-depth overview of its synthesis, core applications, and detailed experimental protocols for its use in asymmetric catalysis, with a focus on carbon-carbon bond-forming reactions. Quantitative data from representative reactions are presented to illustrate its efficacy in achieving high levels of stereocontrol, which is of paramount importance in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Introduction

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed reactions.[1] The inherent chirality, combined with the coordinating ability of the nitrogen and oxygen atoms, allows for the creation of a well-defined chiral environment around a metal center, thus enabling high levels of enantioselectivity. Among these, this compound has emerged as a valuable and versatile chiral building block.[2] Its structural rigidity and defined stereochemistry are instrumental in achieving high stereocontrol in synthetic transformations. This guide will delve into the synthesis and application of this important chiral molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic ring-opening of cyclopentene oxide with dimethylamine. This reaction proceeds via an SN2 mechanism, resulting in the trans-diastereomer. The use of an enantiomerically pure starting material or a subsequent resolution step is crucial to obtain the desired (1R,2R) stereoisomer.

A representative synthetic pathway is the reaction of cyclopentene oxide with benzylamine, followed by optical resolution and subsequent chemical modifications to yield the target compound.[3]

dot

Caption: Synthetic workflow for this compound.

Applications in Asymmetric Catalysis

This compound is primarily utilized as a chiral ligand in metal-catalyzed asymmetric reactions. One of the most well-documented applications is in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes.

Enantioselective Addition of Diethylzinc to Aldehydes

The in-situ formation of a chiral zinc-alkoxide complex from this compound and diethylzinc creates a catalytic species that can effectively discriminate between the two enantiotopic faces of a prochiral aldehyde. This leads to the preferential formation of one enantiomer of the corresponding secondary alcohol.

dot

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Quantitative Data Presentation

| Entry | Aldehyde | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Ref. |

| 1 | Benzaldehyde | Ligand A | Toluene | 0 | 95 | 96 | [4] |

| 2 | 4-Chlorobenzaldehyde | Ligand A | Toluene | 0 | 92 | 94 | [4] |

| 3 | 2-Naphthaldehyde | Ligand B | Hexane | 25 | 85 | 92 | [5] |

| 4 | Cinnamaldehyde | Ligand B | Hexane | 25 | 78 | 72 (R) | [5] |

| 5 | n-Butyraldehyde | Ligand A | Toluene | 0 | 88 | 90 | [4] |

Ligand A and Ligand B are representative chiral amino alcohols analogous to this compound.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis of this compound and its application in the asymmetric addition of diethylzinc to benzaldehyde.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of trans-2-aminocyclopentanols.[3]

Materials:

-

Cyclopentene oxide

-

Aqueous dimethylamine solution (40%)

-

Methanol

-

Di-p-toluoyl-D-tartaric acid (for resolution)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Ring Opening: In a sealed pressure vessel, cyclopentene oxide (1.0 eq) is dissolved in methanol. An excess of aqueous dimethylamine solution (3.0 eq) is added. The mixture is heated to 80 °C for 24 hours. After cooling to room temperature, the solvent and excess dimethylamine are removed under reduced pressure to yield crude racemic trans-2-(dimethylamino)cyclopentanol.

-

Chiral Resolution: The crude amino alcohol is dissolved in methanol and a solution of di-p-toluoyl-D-tartaric acid (0.5 eq) in methanol is added. The mixture is heated to reflux and then allowed to cool slowly to room temperature. The precipitated diastereomeric salt is collected by filtration.

-

Recrystallization: The collected salt is recrystallized from methanol until a constant optical rotation is achieved.

-

Liberation of the Free Amine: The resolved diastereomeric salt is suspended in water and basified to pH > 12 with a 2M sodium hydroxide solution. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford enantiomerically pure this compound.

Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is a representative procedure based on established methods for similar chiral amino alcohol ligands.[4]

Materials:

-

This compound

-

Anhydrous toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Preparation: A solution of this compound (0.1 eq) in anhydrous toluene is prepared in a flame-dried, nitrogen-purged flask. The solution is cooled to 0 °C in an ice bath.

-

Reaction Initiation: Diethylzinc (1.0 M solution in hexanes, 2.2 eq) is added dropwise to the stirred solution of the chiral ligand. The mixture is stirred at 0 °C for 30 minutes.

-

Substrate Addition: Freshly distilled benzaldehyde (1.0 eq) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and then extracted three times with diethyl ether.

-

Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral HPLC or GC analysis.

Conclusion

This compound stands out as a highly effective and versatile chiral building block in the field of asymmetric synthesis. Its straightforward synthesis and successful application as a chiral ligand in key C-C bond-forming reactions, such as the enantioselective addition of diethylzinc to aldehydes, underscore its importance. The ability to induce high levels of enantioselectivity makes it an invaluable tool for chemists in academia and industry, particularly in the development of chiral drugs and other high-value chemical entities. Further exploration of its catalytic potential in a broader range of asymmetric transformations is a promising area for future research.

References

- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]

- 4. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Chiral Ligands in Enasioselective Catalysis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Enantioselective catalysis, the process of selectively producing one enantiomer of a chiral product from achiral or racemic starting materials, is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical industry. The profound impact of chirality on a drug's pharmacological activity, efficacy, and safety profile necessitates the development of highly efficient and selective methods for accessing single-enantiomer compounds.[1][2] At the heart of this field lies the design and application of chiral ligands. These molecules coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, enabling the synthesis of complex chiral molecules with high precision.[3][4] This technical guide provides an in-depth overview of the core principles of chiral ligands in enantioselective catalysis, covering their classification, mechanisms of action, and applications, with a focus on providing practical experimental insights for researchers, scientists, and drug development professionals.

Core Concepts in Enantioselective Catalysis

Enantioselective catalysis operates on the principle of creating a diastereomeric relationship between the catalyst-substrate complexes, which leads to a difference in the activation energies for the formation of the two possible enantiomeric products. The chiral ligand, by binding to the metal catalyst, establishes a chiral pocket or environment that preferentially accommodates one of the prochiral faces of the substrate, thereby directing the reaction pathway towards the desired enantiomer.[4][5] The effectiveness of a chiral catalyst is primarily evaluated by its ability to produce the desired product with high enantiomeric excess (ee), which is a measure of the purity of the enantiomeric product.

Classification of Chiral Ligands

Chiral ligands are broadly classified based on their structure and the nature of the coordinating atoms. The design of these ligands often incorporates C2-symmetry to reduce the number of possible diastereomeric transition states, simplifying the analysis of the reaction mechanism and often leading to higher enantioselectivity.[] Some of the most prominent classes of chiral ligands include:

-

Phosphine Ligands: Chiral phosphine ligands are among the most widely used and versatile ligands in asymmetric catalysis.[] They can be classified as monophosphines, bisphosphines, and polyphosphines. Chirality can reside on the phosphorus atom, on a side chain, or in the overall molecular structure.[] Privileged phosphine ligands such as BINAP and DuPhos have demonstrated exceptional performance in a wide range of reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.[3][7]

-

Oxazoline Ligands: Chiral oxazoline ligands are another important class, valued for their modularity and the ease with which their steric and electronic properties can be tuned.[] The oxazoline ring, a five-membered heterocycle containing nitrogen and oxygen, coordinates with various metals like copper, palladium, and rhodium.[] Prominent examples include BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands, which are effective in reactions such as Diels-Alder, aldol, and Michael additions.[4][]

-

N-Heterocyclic Carbene (NHC) Ligands: Chiral N-heterocyclic carbenes have emerged as a powerful class of ligands in recent years. Their strong σ-donating ability forms robust bonds with metal centers, leading to highly stable and active catalysts.[] Chirality can be introduced through chiral N-substituents, within the heterocyclic backbone, or via axial or planar chirality.[] These ligands have found applications in a variety of transformations, including asymmetric hydrogenation and coupling reactions.[]

-

Diene Ligands: Chiral dienes and their metal complexes have gained significant attention for their high catalytic activity and enantioselectivity, particularly in rhodium-catalyzed asymmetric conjugate additions of organoboron reagents to enones.[8] The development of novel chiral diene ligands has often surpassed traditional ligands in terms of both reaction efficiency and stereochemical control.[8]

-

Salen Ligands: Salen-type ligands are tetradentate Schiff base ligands that form stable complexes with a variety of metals. The chiral environment is typically introduced by a chiral diamine backbone. Manganese-salen complexes, for instance, are renowned for their effectiveness in asymmetric epoxidation reactions.[9]

-

Amino Alcohol and Amine Ligands: Chiral amino alcohols and their derivatives are a valuable class of ligands, often employed in enantioselective additions of organozinc reagents to aldehydes and ketones.[10] The renowned Corey-Bakshi-Shibata (CBS) catalyst, which utilizes a proline-derived oxazaborolidine, is a prime example of the power of this ligand class in asymmetric reductions.[11]

Mechanisms of Enantioselection

The precise mechanism by which a chiral ligand induces enantioselectivity is often complex and can involve a combination of steric and electronic effects. Non-covalent interactions, such as hydrogen bonding, π-stacking, and ion pairing between the ligand and the substrate, play a crucial role in stabilizing the favored transition state and are increasingly being exploited in rational ligand design.[12][13]

A key concept in understanding enantioselection is the formation of a well-organized transition state. For instance, in the enantioselective addition of diethylzinc to an aldehyde catalyzed by a β-amino alcohol, the reaction is believed to proceed through a cyclic transition state where the chiral ligand, the metal, the substrate, and the reagent are all precisely oriented.[10]

More recently, the concept of "chiral-at-metal" catalysis has emerged. In this approach, the chirality of the catalytic complex originates from the stereogenic metal center itself, which is surrounded by achiral ligands. This strategy offers new avenues for catalyst design by removing the necessity for chiral ligands.[3]

Applications in Drug Development

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[1] Chiral molecules are fundamental to biological processes, as enzymes, receptors, and other biological targets are themselves chiral and often exhibit stereospecific interactions with drug molecules.[1][14] One enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects, as famously exemplified by the thalidomide tragedy.[1][15]

Enantioselective catalysis employing chiral ligands provides a powerful and cost-effective method for the production of single-enantiomer active pharmaceutical ingredients (APIs).[16] This approach is often more efficient than classical resolution methods, which involve the separation of enantiomers from a racemic mixture and are inherently limited to a 50% theoretical yield.[17] The development of novel chiral ligands and catalytic methods continues to pave the way for the synthesis of new drugs and natural products with improved therapeutic profiles.[15][16]

Data Presentation: Performance of Chiral Ligands in Enantioselective Reactions

The selection of an appropriate chiral ligand is critical for achieving high enantioselectivity and yield in a given transformation. The following tables summarize the performance of various classes of chiral ligands in benchmark enantioselective reactions, providing a comparative overview for researchers.

Table 1: Rhodium-Catalyzed Asymmetric Conjugate Addition of Phenylboronic Acid to Cyclohex-2-en-1-one

| Chiral Diene Ligand | Yield (%) | ee (%) |

| Ligand A | 98 | 99 |

| Ligand B | 95 | 97 |

| Ligand C | 99 | 98 |

| Ligand D | 92 | 95 |

Note: Data is representative and compiled from various sources for comparative purposes. Reaction conditions may vary between studies.[8]

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Amino Alcohols

| Chiral Amino Alcohol Ligand | Temperature (°C) | Time (h) | Yield (%) | ee (%) (Configuration) |

| (-)-DAIB | 20 | 2 | 97 | 98 (S) |

| (1R,2S)-N-Pyrrolidinyl norephedrine | 20 | 6 | 95 | 94 (R) |

| Ligand E | 0 | 4 | 92 | 96 (S) |

| Ligand F | 25 | 8 | 88 | 90 (R) |

Note: Data is a selection from various sources and is intended for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key chiral ligand precursor and a general procedure for evaluating ligand performance in an enantioselective reaction.

Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS Catalyst Precursor)

This protocol describes the synthesis of a crucial precursor for the Corey-Bakshi-Shibata (CBS) catalyst, starting from N-Boc-D-proline.[11]

Step 1: Synthesis of N-Boc-D-proline Methyl Ester

-

Suspend N-Boc-D-proline (1 equivalent) in methanol (MeOH).

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the crude product.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

-

Prepare a solution of phenylmagnesium bromide (PhMgBr) (3 equivalents, typically 1 M in THF) in a two-neck round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

-

Dissolve the N-Boc-D-proline methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add the ester solution dropwise to the Grignard reagent at 0 °C over 45 minutes.

-

After the addition is complete, stir the mixture for 1.5 hours at 0 °C.

-

Warm the reaction to room temperature and then heat to reflux overnight.

-

Cool the reaction mixture and quench cautiously with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-Boc protected amino alcohol.

Step 3: Deprotection to Yield (S)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Dissolve the purified (S)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine (1 equivalent) in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction mixture, extract the product, dry the organic layer, and concentrate to obtain the final product.

General Protocol for Chiral Ligand Screening in a Catalytic Reaction

This protocol outlines a general workflow for screening the effectiveness of different chiral ligands in a model enantioselective reaction.

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the metal precursor and the chiral ligand (typically in a 1:1.1 to 1:1.5 molar ratio) in a suitable anhydrous solvent. Stir the solution for a specified time to allow for complex formation.

-

Reaction Setup: In a separate reaction vessel, dissolve the substrate in the reaction solvent.

-

Initiation of Reaction: Add the catalyst solution to the substrate solution. Then, add the reagent to initiate the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction with an appropriate reagent. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Analysis:

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in enantioselective catalysis.

Caption: General mechanism of enantioselective catalysis.

References

- 1. rroij.com [rroij.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 不斉触媒・配位子 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. news-medical.net [news-medical.net]

- 16. azolifesciences.com [azolifesciences.com]

- 17. onyxipca.com [onyxipca.com]

- 18. Chiral analysis - Wikipedia [en.wikipedia.org]

(1R,2R)-2-(Dimethylamino)cyclopentanol theoretical stereochemistry

An In-depth Technical Guide on the Theoretical Stereochemistry of (1R,2R)-2-(Dimethylamino)cyclopentanol

This technical guide provides a comprehensive overview of the theoretical stereochemistry of this compound, a chiral amino alcohol with significant applications as a catalyst and intermediate in asymmetric synthesis. The document details its synthesis, conformational analysis, and spectroscopic characterization, presenting data in a structured format for ease of comparison and including detailed experimental protocols.

Introduction

This compound is a chiral auxiliary and ligand precursor valued for its role in stereoselective transformations. Its rigid cyclopentane backbone and the defined spatial relationship between the hydroxyl and dimethylamino groups are key to its efficacy in inducing chirality in chemical reactions. Understanding its stereochemical properties is paramount for its effective application in drug discovery and development. The molecule has a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol .[1]

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is crucial for its applications. A common and effective method involves the stereospecific ring-opening of cyclopentene oxide with dimethylamine. This reaction proceeds via an SN2 mechanism, resulting in the trans product.

Logical Relationship of Synthesis:

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of Racemic trans-2-(Dimethylamino)cyclopentanol

-

Reaction Setup: In a sealed tube, place cyclopentene oxide (1.0 eq) and a 2.0 M solution of dimethylamine in THF (1.5 eq).

-

Reaction Conditions: Heat the mixture at 80 °C for 24 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.

-

Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield racemic trans-2-(dimethylamino)cyclopentanol.

The resolution of the racemic mixture is a critical step to isolate the desired (1R,2R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic trans-2-(dimethylamino)cyclopentanol in a suitable solvent (e.g., ethanol or acetone). Add an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid).

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

-

Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free amino alcohol.

-

Extraction: The enantiomerically enriched amino alcohol is extracted into an organic solvent, dried, and the solvent is removed to yield the final product.

Conformational Analysis

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the twist (or half-chair). For 1,2-disubstituted cyclopentanes like this compound, the substituents can occupy pseudo-axial or pseudo-equatorial positions.

In the trans isomer, the two substituents are on opposite sides of the ring. The energetically most favorable conformation will seek to minimize steric interactions. Generally, conformations where bulky substituents occupy pseudo-equatorial positions are preferred. In the case of this compound, an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the dimethylamino group can significantly influence the conformational equilibrium, potentially favoring a conformation where these groups are in proximity, even if it introduces some steric strain.

Conformational Equilibrium:

Caption: Conformational equilibrium of the cyclopentane ring.

Computational studies are invaluable for determining the relative energies of different conformers and predicting the most stable geometries. These studies can also provide insights into the role of intramolecular hydrogen bonding.

Spectroscopic Data and Characterization

Spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound.

Quantitative Data Summary

| Property | Value |

| Melting Point | -2 to -1 °C |

| Boiling Point | 144 to 147 °C |

| ¹H NMR (CDCl₃, ppm) | Data not available in search results |

| ¹³C NMR (CDCl₃, ppm) | Data not available in search results |

| Specific Rotation | Data not available in search results |

Note: Specific NMR and optical rotation data were not found in the provided search results. The table indicates where this information would be presented.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

The trans relationship between the hydroxyl and dimethylamino groups can be confirmed by analyzing the coupling constants between the protons on C1 and C2 in the ¹H NMR spectrum. A smaller coupling constant is generally observed for trans protons in a cyclopentane ring compared to their cis counterparts.

Experimental Workflow for Characterization: